Thrombomodulin alfa

Sepsis Anticoagulation Fibrinolysis

Thrombomodulin alfa (ART-123, TM-α) is a recombinant human soluble thrombomodulin that uniquely functions as a thrombin receptor/cofactor, redirecting thrombin specificity toward protein C activation rather than global cascade inhibition. Unlike heparin (prolongs clotting times) or rhAPC (higher hemorrhagic risk), thrombomodulin alfa preserves endogenous anticoagulant reserves while delivering a 67.5% DIC resolution rate and 21.4% 28-day mortality in sepsis-associated DIC—versus 55.6% and 31.6% for heparin. Its biphasic PK (T1/2β=6–8h) and predictable exposure even in renal impairment make it the definitive choice for translational coagulation-inflammation research. Not interchangeable with in-class alternatives; verify specificity before procurement.

Molecular Formula C6H6F2N2
Molecular Weight 0
CAS No. 120313-91-9
Cat. No. B1168279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombomodulin alfa
CAS120313-91-9
SynonymsThrombomodulin alfa
Molecular FormulaC6H6F2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thrombomodulin alfa (CAS 120313-91-9) Technical Overview for Scientific Procurement and Research


Thrombomodulin alfa (CAS 120313-91-9, also designated ART-123 or TM-α) is a recombinant human soluble thrombomodulin comprising the extracellular domain of the native endothelial glycoprotein [1]. This genetically engineered protein retains the functional capacity to bind thrombin and accelerate the activation of protein C, thereby converting a procoagulant enzyme into an anticoagulant effector [2]. The molecule is expressed as a 'part-time' proteoglycan, existing predominantly in an alpha-form lacking chondroitin sulfate glycosaminoglycan modification, which distinguishes it from the endogenous beta-form [3]. Its development as a therapeutic agent is driven by the need for a targeted modulator of the coagulation-inflammation interface, particularly in pathologies such as disseminated intravascular coagulation (DIC) and sepsis [2].

Why Thrombomodulin alfa (ART-123) Cannot Be Substituted with Heparin or Activated Protein C Analogs


Procurement decisions for soluble thrombomodulin must be precise, as direct substitution with in-class alternatives such as recombinant human activated protein C (rhAPC) or standard anticoagulants like heparin introduces unacceptable performance variability and risk. Unlike heparin, which globally inhibits the coagulation cascade, or rhAPC, which acts as a direct enzymatic anticoagulant, thrombomodulin alfa uniquely functions as a receptor/cofactor that alters thrombin's substrate specificity [1]. This mechanistic distinction translates to a differentiated clinical profile: compared to heparin, thrombomodulin alfa preserves endogenous anticoagulant reserves without prolonging clotting times [2], and relative to rhAPC, it exhibits a lower anticoagulant effect and a countervailing antifibrinolytic profile, which correlates with a reduced bleeding risk observed in clinical settings [1][3]. Such divergent pharmacodynamics preclude simple interchangeability and mandate compound-specific validation for research or clinical supply chain decisions.

Quantitative Differentiation of Thrombomodulin alfa from Key Comparators: Evidence for Selection and Procurement


Lower Bleeding Risk vs. Recombinant Human Activated Protein C (rhAPC): In Vitro Coagulation and Fibrinolysis Profile

Thrombomodulin alfa (TM alfa) was directly compared to recombinant human activated protein C (APC) in a comprehensive in vitro analysis of coagulation and fibrinolysis. While both agents inhibited thrombogenic markers (thrombin, F1+2) at comparable concentrations, TM alfa exhibited significantly weaker anticoagulant activity, prolonging activated partial thromboplastin time (APTT) and activated clotting time (ACT) to a lesser extent than APC [1]. Critically, TM alfa displayed a divergent effect on fibrinolysis: it significantly prolonged clot lysis time (CLT) and decreased LY30 (a marker of fibrinolysis degree), whereas APC significantly shortened CLT and increased LY30 [1]. This antifibrinolytic profile of TM alfa, in contrast to the profibrinolytic action of APC, provides a mechanistic basis for the lower bleeding risk observed with TM alfa in clinical trials [1].

Sepsis Anticoagulation Fibrinolysis

Preserved Endogenous Anticoagulant Levels vs. Heparin in DIC: Post-Hoc Analysis of Phase 3 Trial

A post-hoc analysis of a Phase 3 randomized controlled trial (N=227) directly compared the hemostatic effects of thrombomodulin alfa (TM-α) to heparin in patients with disseminated intravascular coagulation (DIC) [1]. The analysis revealed a key mechanistic advantage for TM-α: while both treatments decreased DIC scores, TM-α administration did not prolong activated partial thromboplastin time (APTT) but significantly reduced thrombin-antithrombin complex (TAT) levels compared to heparin [1]. Most importantly, TM-α administration reduced the consumption of endogenous anticoagulants, such as antithrombin and protein C, which are typically depleted by DIC processes, whereas heparin did not demonstrate this sparing effect [1].

Disseminated Intravascular Coagulation Hemostasis Anticoagulants

Higher DIC Resolution Rate and Lower Post-Recovery Mortality vs. Heparin: Subanalysis of Phase 3 Trial in Infectious DIC

In a retrospective subanalysis of a Phase 3 trial focusing on 80 patients with disseminated intravascular coagulation (DIC) secondary to infection, thrombomodulin alfa (TM-α) was compared to heparin [1]. The DIC resolution rate at day 7 was 67.5% (27/40) in the TM-α group versus 55.6% (20/36) in the heparin group. Furthermore, the 28-day all-cause mortality rate was 21.4% (9/42) for TM-α versus 31.6% (12/38) for heparin [1]. Notably, among patients who successfully recovered from DIC, the mortality rate was substantially lower with TM-α: 3.7% (1/27) versus 15% (3/20) with heparin [1].

Infectious Disease Sepsis Coagulopathy

Negative Phase 3 Placebo-Controlled Trial in Acute Exacerbation of Idiopathic Pulmonary Fibrosis (AE-IPF)

A randomized, double-blind, placebo-controlled Phase 3 study (N=82) evaluated thrombomodulin alfa (380 U/kg/day for 14 days) added to high-dose corticosteroids for the treatment of acute exacerbation of idiopathic pulmonary fibrosis (AE-IPF) [1]. The primary endpoint of survival proportion on Day 90 was 72.5% (29/40) in the thrombomodulin alfa group compared to 89.2% (33/37) in the placebo group, a difference of -16.7 percentage points (95% CI, -33.8 to 0.4%; P=0.0863) [1]. Additionally, bleeding adverse events occurred in 23.8% (10/42) of the thrombomodulin alfa group versus 10.5% (4/38) of the placebo group [1]. The study concluded that thrombomodulin alfa did not improve 90-day survival and its use for AE-IPF is not recommended [1].

Idiopathic Pulmonary Fibrosis Lung Injury Clinical Trial

Predictable Population Pharmacokinetics with Defined Covariate Effects for DIC Patients

A population pharmacokinetic (PPK) model was developed for thrombomodulin alfa using plasma concentration data from Phase 1 and 2 trials in DIC patients and normal subjects [1]. The final model demonstrated a strong linear correlation between actual and predicted plasma concentrations (R=0.9504) [1]. The analysis identified that the pharmacokinetics are significantly affected by body weight, age, renal dysfunction, and hematocrit value [1]. Specifically, clearance (CL) and volume of distribution were proportional to body weight, and CL was decreased in patients with renal dysfunction and elderly patients [1]. Importantly, the model concluded that while standard dosing is weight-adjusted, no further dose adjustments are necessary based on age or hematocrit alone, as these factors do not cause clinically significant changes in plasma exposure [1].

Pharmacokinetics Drug Development DIC

Biphasic Elimination and Minimal Renal Clearance Impact in Preclinical Rat Model

A preclinical pharmacokinetic study in rats administered intravenous thrombomodulin alfa (TM-alpha) demonstrated biphasic elimination with an initial half-life (T1/2 alpha) of 0.2-0.3 hours and a terminal half-life (T1/2 beta) of 6-8 hours across a dose range of 10-250 µg/kg [1]. Tissue distribution studies at steady-state showed low extravascular transfer, with tissue concentrations ≤22% of plasma levels, indicating predominantly intravascular retention [1]. In a model of renal impairment, plasma clearance was reduced by only about 20% compared to normal rats, suggesting that plasma concentrations are unlikely to vary considerably in patients with renal dysfunction [1].

Preclinical Pharmacokinetics Drug Disposition Renal Impairment

Recommended Research Applications for Thrombomodulin alfa Based on Comparative Evidence


Sepsis-Associated Coagulopathy and DIC Research Requiring Low Bleeding Risk Profile

Given its in vitro profile of weaker anticoagulation (ACT/APTT prolongation) and antifibrinolytic effects (prolonged CLT, decreased LY30) compared to recombinant human activated protein C (rhAPC) [1], thrombomodulin alfa is particularly suitable for in vivo models of sepsis where the primary goal is to mitigate coagulopathy without introducing a high hemorrhagic risk. The preservation of endogenous anticoagulants like antithrombin and protein C, as demonstrated in the Phase 3 trial versus heparin [2], further supports its use in studies focused on restoring physiological hemostatic balance in infection-induced DIC.

Translational Models of Infection-Associated Disseminated Intravascular Coagulation (DIC)

The clinical data from a Phase 3 subanalysis demonstrating a 67.5% DIC resolution rate and 21.4% 28-day mortality in infection-associated DIC patients, compared to 55.6% and 31.6% respectively for heparin [3], positions thrombomodulin alfa as a high-priority candidate for translational research programs. The compound's unique mechanism of reducing thrombin generation and preserving endogenous anticoagulant levels makes it ideal for investigating novel combination therapies or biomarkers in DIC secondary to sepsis.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Renal Impairment

The rat PK study revealed a biphasic elimination (T1/2 alpha=0.2-0.3h; T1/2 beta=6-8h) and a limited impact of renal impairment on clearance (only ~20% reduction) [4]. This, combined with the human population PK model (R=0.9504) that quantifies covariate effects of body weight and renal function [5], establishes a robust foundation for PK/PD modeling. Thrombomodulin alfa is therefore a strong candidate for research requiring predictable exposure in subjects with varying degrees of renal function, a common comorbidity in critical illness.

Exclusion from Idiopathic Pulmonary Fibrosis (IPF) Research Programs

The definitive Phase 3 placebo-controlled trial in acute exacerbation of IPF showed a lower 90-day survival proportion (72.5% vs. 89.2%) and a higher rate of bleeding adverse events (23.8% vs. 10.5%) for thrombomodulin alfa [6]. Based on this evidence, procurement for any research involving pulmonary fibrosis or acute lung injury models is not scientifically justified. This negative finding is crucial for directing resources and compound selection toward more viable therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thrombomodulin alfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.